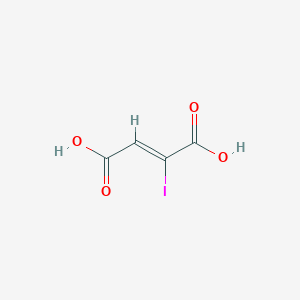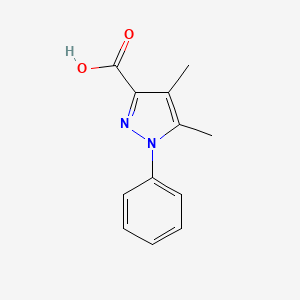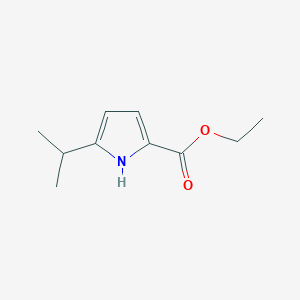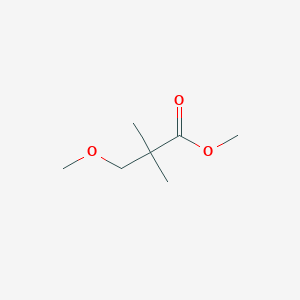
3-甲氧基-2,2-二甲基丙酸甲酯
描述
Methyl 3-methoxy-2,2-dimethylpropanoate (MMDMP) is a compound that has been studied for its potential applications in a variety of scientific research fields. It is a colorless, odorless, and non-volatile liquid, and has a boiling point of 103-104°C. MMDMP has a unique structure, consisting of a methyl group attached to a 3-methoxy-2,2-dimethylpropanoate chain. This structure makes it an ideal compound for many types of research, including biochemical and physiological studies.
科学研究应用
化学合成和反应
烯醇-亚胺缩合中的异常反应产物:一项研究中,当 (Е)-3-(甲氧羰基)甲基亚氨基-2,2-二甲基丙酸甲酯与 3-羟基丁酸乙酯的烯醇反应时,分离出一种异常的反应产物。这表明在特定的化学环境中具有独特的反应性 (Valiullina 等人,2017).
新型金属配合物的合成:合成了各种 3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯衍生物的金属配合物,用于抗肿瘤活性。这些研究突出了该化合物在开发潜在癌症疗法中的作用 (Aboelmagd 等人,2021).
质谱研究:已使用质谱研究该化合物,以了解其在特定条件下的行为,例如在电子轰击和化学电离期间 (Kolsaker 等人,1986).
潜在药理用途
HDAC 抑制的抗增殖测定:一项研究描述了基于 3-(4-(2-氯乙酰胺)苯基)-3-羟基-2,2-二甲基丙酸甲酯的结构修饰合成和生物测试,作为潜在的组蛋白脱乙酰酶抑制剂。这表明其在癌症治疗中的潜力 (El-Rayes 等人,2019).
抑制 CDK8 激酶用于癌症治疗:源自 3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯的化合物对人结肠直肠癌细胞显示出抑制活性,表明它们作为 CDK8 激酶抑制剂在结肠癌治疗中的潜力 (Aboelmagd 等人,2021).
选择性抑制结肠癌细胞增殖:基于 3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯结构的一系列化合物显示出对结肠癌细胞增殖的选择性抑制,突出了其在靶向癌症治疗中的潜力 (Rayes 等人,2020).
属性
IUPAC Name |
methyl 3-methoxy-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-9-3)6(8)10-4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPVQVXXTIVHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558723 | |
| Record name | Methyl 3-methoxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-2,2-dimethylpropanoate | |
CAS RN |
25307-88-4 | |
| Record name | Methyl 3-methoxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole](/img/structure/B6597209.png)
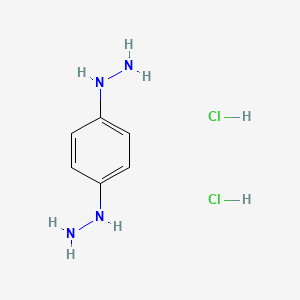
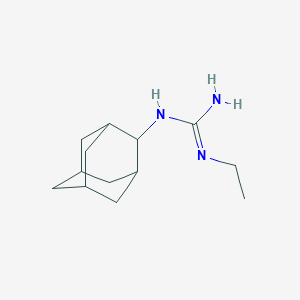
![1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B6597225.png)
![1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B6597233.png)


![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate](/img/structure/B6597249.png)
